N-(3-Aminobenzyl)cyclopropanesulfonamide
Description
N-(3-Aminobenzyl)cyclopropanesulfonamide (CAS No. 1203416-45-8) is a sulfonamide derivative characterized by a cyclopropane ring linked to a sulfonamide group and a 3-aminobenzyl substituent. Its molecular formula is C₉H₁₂N₂O₂S, with a molecular weight of 212.272 g/mol . The compound’s structure combines the steric constraints of the cyclopropane ring with the electronic effects of the sulfonamide and aromatic amine groups, making it a versatile intermediate in medicinal chemistry. Its synthesis typically involves coupling reactions between cyclopropanesulfonyl chloride and 3-aminobenzylamine derivatives, followed by purification via chromatography .
Properties
Molecular Formula |
C10H14N2O2S |
|---|---|
Molecular Weight |
226.30 g/mol |
IUPAC Name |
N-[(3-aminophenyl)methyl]cyclopropanesulfonamide |
InChI |
InChI=1S/C10H14N2O2S/c11-9-3-1-2-8(6-9)7-12-15(13,14)10-4-5-10/h1-3,6,10,12H,4-5,7,11H2 |
InChI Key |
NZESLAUPYGEBNO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2=CC(=CC=C2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Physicochemical and Functional Properties
Solubility: The target compound’s 3-aminobenzyl group enhances water solubility compared to derivatives with bulky cyclopentyl or heterocyclic substituents (e.g., cyclopentyl derivatives in ). Nitro- or cyano-containing analogs (e.g., ) exhibit lower solubility due to electron-withdrawing groups and increased molecular rigidity.
Reactivity: The primary amine in N-(3-Aminobenzyl)cyclopropanesulfonamide allows for straightforward derivatization (e.g., acylation, sulfonation), whereas heterocyclic analogs (e.g., ) require specialized conditions for functionalization. Nitro groups (e.g., ) can be reduced to amines, enabling further structural diversification.
Synthetic Complexity :
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